4-chloro-N-[(4-chlorobenzyl)oxy]benzenesulfonamide
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Overview
Description
4-chloro-N-[(4-chlorobenzyl)oxy]benzenesulfonamide is a chemical compound with the linear formula C27H21Cl2N3O4S . It has a molecular weight of 554.456 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound consists of 27 carbon atoms, 21 hydrogen atoms, 2 chlorine atoms, 3 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom . The exact structure would need to be determined through further analysis such as X-ray crystallography or NMR spectroscopy.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the available resources. It has a molecular weight of 554.456 . Additional properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally.Scientific Research Applications
Synthesis and Anticancer Activity
A series of novel derivatives of 4-chloro-N-[(4-chlorobenzyl)oxy]benzenesulfonamide have been synthesized with potential anticancer properties. These compounds were evaluated for their in vitro antitumor activity against a variety of human tumor cell lines, including lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers, showing remarkable activity with low micromolar GI50 levels. This highlights the compound's potential as a versatile agent in cancer therapy (J. Sławiński, B. Żołnowska, C. Orlewska, J. Chojnacki, 2012).
Photooxidation Studies
Research has shown that this compound can undergo photooxidation, producing 4-chloronitrosobenzene and 4-chloronitrobenzene upon irradiation in aqueous solutions. This study provides insights into the chemical behavior of the compound under specific conditions, contributing to the understanding of its stability and reactivity (G. Miller, D. Crosby, 1983).
Compatibility with Excipients
Investigations into the compatibility of this compound with various pharmaceutical excipients using differential scanning calorimetry (DSC) have provided valuable information for the formulation of this compound in medicinal products. This research is crucial for ensuring the stability and efficacy of pharmaceuticals containing this compound (F. D. Freire, C. Aragão, T. F. A. Lima e Moura, F. Raffin, 2009).
Antimicrobial and Anti-HIV Activity
The compound has also been linked to antimicrobial and anti-HIV activities. Novel benzenesulfonamides bearing different moieties, including the this compound structure, have been synthesized and shown to possess significant in vitro activity against various microbial strains and HIV, underscoring the therapeutic potential of these compounds in treating infectious diseases (R. Iqbal et al., 2006).
Enzyme Inhibition and Antioxidant Potential
Research into Schiff bases of this compound has demonstrated their enzyme inhibition potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), as well as significant antioxidant activity. These findings are promising for the development of new therapeutic agents targeting neurodegenerative diseases and oxidative stress-related conditions (Naghmana Kausar et al., 2019).
Safety and Hazards
Mechanism of Action
Target of Action
This compound is part of a collection of rare and unique chemicals provided to early discovery researchers . The exact biological target and its role remain to be elucidated.
Mode of Action
The presence of the chlorobenzyl and methoxy groups may influence the compound’s binding affinity and selectivity .
Biochemical Pathways
Without specific information on the compound’s target, it’s challenging to accurately describe the biochemical pathways it affects. If 4-chloro-N-[(4-chlorobenzyl)oxy]benzenesulfonamide shares this mechanism, it could potentially affect a variety of physiological processes, including respiration and the transport of carbon dioxide/bicarbonate in the blood .
Pharmacokinetics
The chlorobenzyl and methoxy groups might also affect the compound’s metabolic stability .
Properties
IUPAC Name |
4-chloro-N-[(4-chlorophenyl)methoxy]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO3S/c14-11-3-1-10(2-4-11)9-19-16-20(17,18)13-7-5-12(15)6-8-13/h1-8,16H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJWXUBNPODHPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CONS(=O)(=O)C2=CC=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666090 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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